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Compound of Interest

Compound Name:
2-(Chloromethyl)-3,5-

dimethylpyridine

Cat. No.: B122946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Chloromethyl)-3,5-dimethylpyridine, a substituted lutidine, serves as a crucial building block in

the synthesis of various pharmaceutical compounds and fine chemicals. Its reactivity is largely

dictated by the interplay of the electron-donating methyl groups and the electrophilic chloromethyl

moiety on the pyridine ring. A thorough understanding of its spectroscopic properties is paramount

for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide

provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic

principles and data from analogous structures. While experimental data for this specific molecule is

not readily available in the public domain, this guide offers a robust, predictive framework for its

characterization.

Molecular Structure and Key Features
The structure of 2-(Chloromethyl)-3,5-dimethylpyridine, with the IUPAC name 2-
(chloromethyl)-3,5-dimethylpyridine and CAS number 153476-69-8, is presented below. The

numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-(Chloromethyl)-3,5-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in

solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-
(Chloromethyl)-3,5-dimethylpyridine.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural

interpretation.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-3,5-dimethylpyridine
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical and should be based on the solubility of the compound and the

absence of solvent signals that may overlap with analyte resonances.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal

dispersion and resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire a standard one-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm for ¹H).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200

ppm for ¹³C).

A greater number of scans is usually required for ¹³C NMR due to the lower natural abundance

of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the

residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for

¹³C).

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-(Chloromethyl)-3,5-dimethylpyridine in CDCl₃ is

summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effect

of the nitrogen atom and the chloromethyl group, as well as the electron-donating nature of the

methyl groups.
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Justification

H-6 ~8.2 Singlet 1H

The proton at the

C-6 position is

adjacent to the

nitrogen atom,

leading to a

significant

downfield shift.

H-4 ~7.3 Singlet 1H

The proton at the

C-4 position is

less deshielded

than H-6.

-CH₂Cl ~4.7 Singlet 2H

The methylene

protons are

adjacent to an

electronegative

chlorine atom and

the aromatic ring,

resulting in a

downfield shift.

3-CH₃ ~2.4 Singlet 3H

The methyl group

at the C-3

position.

5-CH₃ ~2.3 Singlet 3H

The methyl group

at the C-5

position, expected

to be at a slightly

different chemical

shift than the 3-

CH₃.

Predicted ¹³C NMR Spectrum

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment
Predicted Chemical Shift

(ppm)
Justification

C-2 ~158

The carbon atom attached to the

nitrogen and the chloromethyl

group is significantly deshielded.

C-6 ~148
The carbon atom adjacent to the

nitrogen is deshielded.

C-4 ~138 Aromatic carbon.

C-3 ~135
Aromatic carbon bearing a

methyl group.

C-5 ~132
Aromatic carbon bearing a

methyl group.

-CH₂Cl ~45

The carbon of the chloromethyl

group is shifted downfield due to

the electronegative chlorine

atom.

3-CH₃ ~18 Methyl carbon.

5-CH₃ ~17

Methyl carbon, with a slightly

different chemical environment

compared to the 3-CH₃.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

The IR spectrum is obtained by measuring the absorption of infrared radiation by the sample.

Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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Background Scan: Record a background spectrum of the empty ATR stage to account for

atmospheric CO₂ and water vapor.

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups

in the molecule.

Predicted IR Absorption Bands
The predicted key IR absorption bands for 2-(Chloromethyl)-3,5-dimethylpyridine are listed below.

Wave Number (cm⁻¹) Vibrational Mode Intensity

3100-3000 C-H stretching (aromatic) Medium

2980-2850
C-H stretching (aliphatic -CH₃

and -CH₂-)
Medium to Strong

1600-1450
C=C and C=N stretching

(pyridine ring)
Strong

1450-1350 C-H bending (aliphatic) Medium

800-700 C-Cl stretching Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Step-by-Step Methodology (Electron Ionization - EI):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b122946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically

via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus

m/z.

Predicted Mass Spectrum and Fragmentation
The predicted mass spectrum of 2-(Chloromethyl)-3,5-dimethylpyridine would exhibit a molecular

ion peak ([M]⁺) and several characteristic fragment ions.

m/z Ion
Predicted Fragmentation

Pathway

155/157 [C₈H₁₀ClN]⁺

Molecular ion (presence of the

isotope peak for ³⁷Cl at M+2 with

~1/3 the intensity of the M peak

is a key indicator).

120 [C₈H₁₀N]⁺
Loss of a chlorine radical (•Cl)

from the molecular ion.

119 [C₈H₉N]⁺
Loss of HCl from the molecular

ion.

106 [C₇H₈N]⁺
Loss of the chloromethyl radical

(•CH₂Cl) from the molecular ion.

91 [C₆H₅N]⁺
Further fragmentation of the

pyridine ring.

digraph "Mass_Spec_Fragmentation" {

rankdir=LR;

node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];
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edge [color="#5F6368"];

M [label="[M]⁺˙\nm/z = 155/157", fillcolor="#EA4335"];

F1 [label="[M - Cl]⁺\nm/z = 120"];

F2 [label="[M - CH₂Cl]⁺\nm/z = 106"];

M -> F1 [label="- •Cl"];

M -> F2 [label="- •CH₂Cl"];

}

Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-3,5-dimethylpyridine in EI-

MS.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR,

IR, and Mass Spectrometry) for 2-(Chloromethyl)-3,5-dimethylpyridine. By combining theoretical

predictions with established principles and data from analogous compounds, this document serves

as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug

development. The detailed experimental protocols offer practical guidance for obtaining high-quality

spectroscopic data, which is essential for unambiguous compound characterization and ensuring the

integrity of scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(Chloromethyl)-3,5-dimethylpyridine | C8H10ClN | CID 15594399 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data for 2-(Chloromethyl)-3,5-
dimethylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122946#spectroscopic-data-nmr-ir-mass-for-2-
chloromethyl-3-5-dimethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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